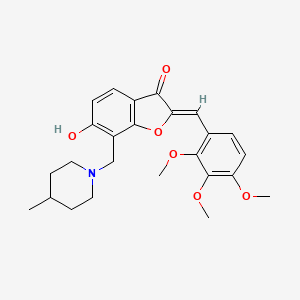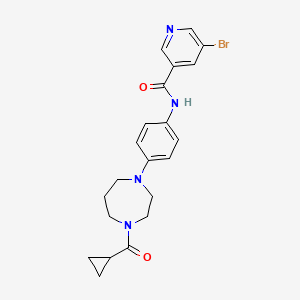
5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide, also known as BNC375, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. BNC375 has been shown to have a high affinity for a specific subtype of the nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes in the central nervous system (CNS).
Aplicaciones Científicas De Investigación
Therapeutic Applications of Nicotinamide Derivatives
Nicotinamide, a core component structurally related to the chemical , has been extensively studied for its potential therapeutic applications, including its role in neurocognitive function and as a precursor in the synthesis of anticancer agents. Nicotinamide is involved in various intra- and inter-cellular processes, suggesting its derivatives, including potentially "5-bromo-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)nicotinamide," could have significant research applications in these areas.
Neurocognitive Function : Nicotinamide has been investigated for its neuroprotective effects across cellular, animal, and human studies, focusing on conditions like age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries. It operates as a precursor of nicotinamide adenine dinucleotide (NAD+), essential for cellular energy production, which may hint at the potential neuroprotective applications of related compounds (Rennie et al., 2015).
Anticancer Research : Nicotinic acid derivatives, including nicotinamide, have shown a wide range of biological properties, making them significant in the development of anticancer drugs. The structural features and biological activities of nicotinic acid derivatives suggest that similar compounds could be explored for their anticancer potential, emphasizing the importance of structural modifications to enhance therapeutic efficacy (Jain et al., 2020).
Safety and Toxicological Considerations
While the specific research applications of "this compound" are not detailed in the available literature, related compounds' safety and toxicological profiles are crucial in guiding their scientific applications.
- Safety Assessment of High-Dose Nicotinamide : High doses of nicotinamide have been evaluated for their safety, revealing a broad therapeutic index. However, at very high doses, reversible hepatotoxicity has been reported, suggesting that similar compounds need thorough safety evaluations to determine their risk-to-benefit ratios in potential therapeutic applications (Knip et al., 2000).
Propiedades
IUPAC Name |
5-bromo-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O2/c22-17-12-16(13-23-14-17)20(27)24-18-4-6-19(7-5-18)25-8-1-9-26(11-10-25)21(28)15-2-3-15/h4-7,12-15H,1-3,8-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIJCBSZANHBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

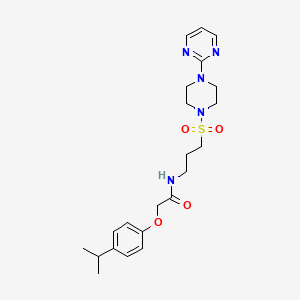
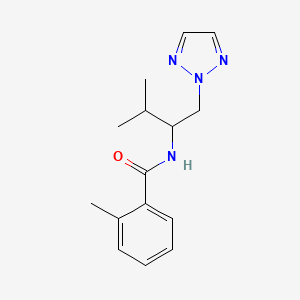
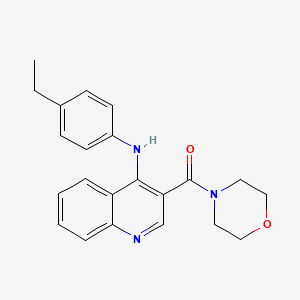

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)

![3-[1-(2-Chloropropanoyl)piperidin-3-yl]-N-ethyl-1-phenylpyrazole-4-carboxamide](/img/structure/B2536767.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)
![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)
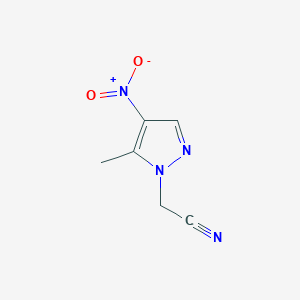
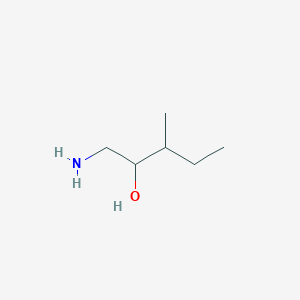
![Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate](/img/structure/B2536774.png)
